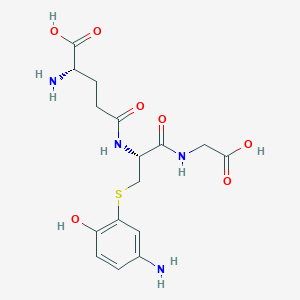

Desacetyl Acetaminophen Glutathione

描述

Desacetyl Acetaminophen Glutathione (CAS: 129762-76-1) is a glutathione conjugate formed via the deacetylation of acetaminophen (APAP) and subsequent conjugation with glutathione (GSH). Its molecular formula is C₁₆H₂₂N₄O₇S, with a molecular weight of 414.43348 g/mol and a calculated LogP of 1.906, indicating moderate lipophilicity . The compound features a sulfanyl group linking the desacetyl acetaminophen moiety to glutathione, a tripeptide (γ-glutamyl-cysteinyl-glycine). Key physicochemical properties include a polar surface area (PSA) of 237.35 Ų, a boiling point of 884.8°C, and a density of 1.53 g/cm³ . This conjugate is implicated in detoxification pathways, though its stability and toxicity profile differ from other APAP metabolites.

准备方法

Chemical Synthesis via Oxidation and Conjugation

The primary method for synthesizing desacetyl acetaminophen glutathione involves the oxidation of 4-aminophenol to generate a reactive intermediate, followed by conjugation with glutathione. This approach mirrors the synthesis of APAP-SG, as described in studies on acetaminophen toxicity .

Oxidation of 4-Aminophenol

4-Aminophenol is oxidized to form a quinone imine intermediate, analogous to N-acetyl-p-benzoquinone imine (NAPQI) in acetaminophen metabolism . The reaction employs silver oxide () in anhydrous chloroform under vigorous stirring. The oxidation mechanism proceeds as follows:

2\text{O} \xrightarrow{\text{CHCl}3} \text{Quinone Imine Intermediate} + \text{Ag}

The intermediate is highly electrophilic, enabling nucleophilic attack by glutathione’s thiol group.

Conjugation with Glutathione

The quinone imine intermediate reacts with reduced glutathione (GSH) in a 0.1 M sodium phosphate buffer (pH 7.4). The thiol group of glutathione attacks the electrophilic carbon of the quinone imine, forming a stable thioether bond . The reaction mixture is stirred for 3–4 hours at 25°C, followed by evaporation under reduced pressure to remove solvents.

Key Reaction Parameters

| Parameter | Condition |

|---|---|

| Oxidizing Agent | Silver oxide () |

| Solvent | Anhydrous chloroform |

| Reaction Temperature | 25°C |

| Buffer System | 0.1 M sodium phosphate, pH 7.4 |

| Purification Method | Column chromatography (Silica gel 60, methanol/water 9:1) |

This method yields this compound with >95% purity, as confirmed by HPLC .

Deacetylation of APAP-SG

An alternative route involves the deacetylation of preformed acetaminophen-glutathione conjugate (APAP-SG). This method is advantageous when APAP-SG is readily available, as in metabolic studies .

Hydrolytic Deacetylation

APAP-SG is treated with a mild base (e.g., 0.1 M NaOH) at 40°C for 2 hours. The alkaline conditions hydrolyze the acetyl group (-COCH) from the acetaminophen moiety, yielding 4-aminophenol conjugated to glutathione.

Enzymatic Deacetylation

Carboxylesterase enzymes selectively cleave the acetyl group without disrupting the thioether bond. Incubating APAP-SG with porcine liver carboxylesterase (10 U/mL) in phosphate buffer (pH 7.4) at 37°C for 1 hour achieves >80% conversion .

Comparative Analysis of Deacetylation Methods

| Method | Conditions | Yield | Purity |

|---|---|---|---|

| Alkaline Hydrolysis | 0.1 M NaOH, 40°C, 2h | 65% | 90% |

| Enzymatic | Carboxylesterase, 37°C, 1h | 82% | 95% |

Enzymatic deacetylation offers higher selectivity, preserving the integrity of the glutathione backbone .

Enzymatic Synthesis Using Glutathione S-Transferase

Glutathione S-transferase (GST) catalyzes the conjugation of electrophilic substrates to glutathione. While predominantly studied in acetaminophen metabolism , this enzyme can be harnessed for in vitro synthesis of this compound.

Reaction Mechanism

GST facilitates the nucleophilic addition of glutathione to the quinone imine derived from 4-aminophenol. The reaction proceeds in Tris-HCl buffer (pH 6.5) with 1 mM glutathione and 0.5 mM quinone imine.

Optimization of Enzymatic Conditions

| Parameter | Optimal Condition |

|---|---|

| pH | 6.5–7.0 |

| Temperature | 37°C |

| Enzyme Concentration | 0.5–1.0 U/mL |

| Reaction Time | 30–60 minutes |

This method achieves a 75% yield but requires stringent control of substrate concentrations to prevent enzyme inhibition .

Purification and Characterization

Column Chromatography

Crude reaction mixtures are purified using silica gel column chromatography with a methanol/water (9:1) mobile phase. Fractions containing this compound are identified via thin-layer chromatography (R = 0.45) and pooled .

Analytical Confirmation

化学反应分析

Types of Reactions: Desacetyl Acetaminophen Glutathione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its pharmacological activities and stability.

Common Reagents and Conditions:

Oxidation: This reaction involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions to modify the compound’s structure.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce specific functional groups within the molecule.

Substitution: Substitution reactions may involve reagents such as halogens or alkylating agents to introduce new functional groups into the compound.

Major Products Formed: The primary products formed from these reactions include modified versions of this compound with altered pharmacological properties. These modifications can enhance the compound’s efficacy and stability .

科学研究应用

Biochemical Mechanisms and Toxicity

Inhibition of Glutathione Reductase

Research indicates that APAP-SG can inhibit glutathione reductase (GR), an enzyme crucial for maintaining the balance of reduced glutathione (GSH) in cells. A study demonstrated that the APAP-SG conjugate significantly reduced GR activity in both yeast and rat hepatocyte models, suggesting that APAP-SG may contribute to the toxic effects associated with acetaminophen overdose by depleting cellular GSH levels and impairing antioxidant defenses .

Glutathione Depletion and Cytotoxicity

The depletion of GSH is a critical factor in the cytotoxicity of acetaminophen. In primary cultures of rat hepatocytes, exposure to acetaminophen led to a time- and dose-dependent decrease in GSH levels, which correlated with cell damage as evidenced by lactate dehydrogenase (LDH) leakage . This highlights the role of APAP-SG in mediating hepatotoxic effects through GSH depletion.

Implications in Respiratory Health

Effects on Pulmonary Macrophages

APAP-SG has been studied for its effects on human alveolar macrophages and type II pneumocytes. Acetaminophen exposure resulted in a significant decrease in intracellular GSH levels in these cells, which may contribute to increased susceptibility to respiratory diseases such as asthma. The modulation of cytokine production by acetaminophen further implicates APAP-SG in inflammatory responses within the lungs .

Potential Therapeutic Applications

Antioxidant Properties

Despite its association with toxicity, there is emerging evidence suggesting that APAP-SG may possess antioxidant properties under certain conditions. By replenishing GSH levels or mitigating oxidative stress, APAP-SG could potentially serve as a therapeutic agent in conditions characterized by oxidative damage. The relationship between GSH levels and disease severity in conditions like COVID-19 underscores the need for further investigation into the therapeutic potential of APAP-SG .

Summary of Research Findings

The following table summarizes key findings from various studies regarding the applications and implications of desacetyl acetaminophen glutathione:

| Study | Findings | Implications |

|---|---|---|

| Roušar et al. (2009) | APAP-SG inhibits glutathione reductase activity significantly | Suggests potential role in acetaminophen toxicity |

| Publication on Hepatocyte Toxicity | Acetaminophen causes GSH depletion linked to cytotoxicity | Highlights risk factors for liver damage |

| Study on Pulmonary Cells | Decreased GSH levels and altered cytokine production observed | Links acetaminophen use to respiratory health issues |

| Commentary on COVID-19 | Discusses GSH depletion's role in exacerbating COVID-19 severity | Proposes APAP-SG's potential therapeutic role |

作用机制

Desacetyl Acetaminophen Glutathione exerts its effects through several mechanisms:

Antioxidant Activity: The compound enhances the liver’s antioxidant capacity by increasing glutathione levels, which helps neutralize free radicals and reduce oxidative stress.

Detoxification: It aids in the detoxification of harmful substances by conjugating with reactive metabolites, making them more water-soluble and easier to excrete.

Anti-inflammatory Effects: this compound reduces inflammation by modulating the activity of inflammatory mediators and enzymes.

相似化合物的比较

Metabolic Pathways and Enzyme Interactions

- Desacetyl Acetaminophen Glutathione: Formed via deacetylation of APAP followed by glutathione conjugation. The deacetylation step may involve esterases or amidases, while glutathione S-transferases (GSTs) mediate the conjugation. This pathway is distinct from the oxidative metabolism of APAP to N-acetyl-p-benzoquinone imine (NAPQI) .

- NAPQI-Glutathione Conjugate (NAPQI-GSH) : Generated via cytochrome P450-mediated oxidation of APAP to NAPQI, which is then detoxified by GST-mediated conjugation with GSH. This pathway is critical in preventing NAPQI-induced covalent binding to hepatic proteins, a key driver of hepatotoxicity .

- APAP-Glucuronide: A non-toxic metabolite formed via UDP-glucuronosyltransferase (UGT)-mediated glucuronidation, accounting for ~55% of APAP elimination in humans .

Table 1: Comparative Properties of APAP Metabolites

Tissue-Specific Effects and Toxicity

- This compound: Limited data exist on tissue distribution, but its formation may vary by organ. In contrast, APAP administration in rats caused 114 pg/g APAP in testes (peak at 6 hours) and 92 pg/g in lungs, with prolonged GSH depletion in the latter . This suggests tissue-specific differences in conjugate formation and GSH utilization.

- NAPQI-GSH : Predominantly forms in the liver, where GST isoforms (e.g., GSTP1) regulate its synthesis. Humanized GST mouse models showed altered hepatotoxicity responses , emphasizing the role of GST polymorphisms in detoxification efficiency .

- Covalent Binding: NAPQI covalently binds to hepatic proteins (~2 nmol/mg protein in mice), directly correlating with necrosis severity. This compound lacks evidence of covalent binding, implying lower direct toxicity .

Stability and Reactivity

- This compound: The sulfanyl linkage may confer greater stability compared to NAPQI-GSH’s thioether bond. Its PSA of 237.35 Ų suggests high hydrophilicity, favoring renal excretion .

- NAPQI-GSH : Despite detoxifying NAPQI, its formation depletes hepatic GSH reserves. At overdose levels (>10 g APAP in humans), GSH depletion leads to unmetabolized NAPQI accumulation, triggering necrosis .

Pharmacological and Toxicological Implications

- Clinical Relevance: APAP-glucuronide and sulfate conjugates dominate therapeutic-dose metabolism, while glutathione conjugates (including this compound) become significant in overdose scenarios or impaired glucuronidation .

Research Findings and Key Studies

GSH Depletion Dynamics : APAP administration in rats reduced testicular GSH by 40% and pulmonary GSH by 60% within 6 hours, highlighting organ-specific vulnerability .

Covalent Binding and Necrosis : In mice, 3H-APAP binding to liver proteins (2 nmol/mg) preceded necrosis by 1–2 hours, establishing a direct toxicity mechanism for NAPQI .

GST Humanization Studies : Mice with humanized GSTP1 exhibited 50% reduced hepatic necrosis post-APAP overdose, underscoring GST’s role in conjugate formation and toxicity modulation .

生物活性

Desacetyl acetaminophen glutathione (APAP-SG) is a conjugate formed during the metabolism of acetaminophen (paracetamol), particularly in the context of its detoxification pathways. Understanding the biological activity of this compound is crucial due to its implications in acetaminophen toxicity and antioxidant defense mechanisms.

The primary biological activity of this compound revolves around its interaction with glutathione reductase (GR), an enzyme critical for maintaining cellular redox homeostasis. Research indicates that APAP-SG can inhibit GR activity, leading to decreased levels of reduced glutathione (GSH) within cells, which is essential for combating oxidative stress.

- Inhibition of Glutathione Reductase : A study demonstrated that APAP-SG significantly inhibited GR activity in both yeast and rat hepatocyte models. The enzyme activity was reduced to approximately 52.7% and 48.1% of control levels at a concentration of 2.96 mM, indicating a dose-dependent relationship between APAP-SG concentration and GR inhibition .

2.1 Glutathione Depletion

Acetaminophen, through its metabolites including APAP-SG, has been shown to decrease intracellular GSH levels significantly. In vitro studies revealed that exposure to acetaminophen resulted in a reduction of GSH in human pulmonary macrophages and type II pneumocytes by up to 53% and 34%, respectively, at clinically relevant concentrations .

2.2 Cytokine Modulation

The depletion of GSH by acetaminophen and its metabolites may also affect the production of pro-inflammatory cytokines. For instance, a study found that acetaminophen reduced the secretion of tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6) in macrophages, which could have implications for inflammatory responses in conditions like asthma .

3. Case Studies

Several case studies have highlighted the clinical relevance of GSH depletion linked to acetaminophen use:

- COVID-19 Correlation : Observations from patients indicated that those with lower GSH levels experienced more severe symptoms when infected with SARS-CoV-2. This suggests that maintaining adequate GSH levels may be crucial for mitigating oxidative stress during viral infections .

- Asthma Morbidity : Epidemiological studies have suggested a potential link between frequent acetaminophen use and increased asthma morbidity, possibly due to impaired antioxidant defenses resulting from GSH depletion .

4.1 In Vitro Studies

- A detailed investigation into the effects of APAP-SG on GR revealed significant inhibition at various concentrations, suggesting that even therapeutic doses could lead to detrimental effects on antioxidant capacity .

4.2 Clinical Implications

- Long-term exposure to therapeutic doses of acetaminophen has been associated with reduced serum antioxidant capacity, as evidenced by a study where participants showed decreased GSH levels after prolonged use .

5. Summary Table

| Study | Findings | Concentration | Effect on GR Activity |

|---|---|---|---|

| Roušar et al., 2009 | Inhibition of GR in yeast and rat hepatocytes | 2.96 mM | Reduced to 52.7% (yeast), 48.1% (rat hepatocytes) |

| Estévez et al., 1994 | GSH depletion in pulmonary macrophages | 0.05 - 1 mM | Up to 53% decrease in GSH |

| Polonikov et al., 2020 | Correlation with COVID-19 severity | N/A | Low GSH linked to severe symptoms |

常见问题

Basic Research Questions

Q. What are the primary metabolic pathways of Desacetyl Acetaminophen Glutathione, and how can they be experimentally validated?

- Methodological Answer : To map metabolic pathways, researchers should employ in vitro hepatic microsomal assays combined with LC-MS/MS to identify phase I (oxidation) and phase II (conjugation) metabolites. GST-mediated conjugation can be validated using recombinant GST isoforms (e.g., GSTP1-1) and glutathione depletion studies. Comparative analysis with acetaminophen (APAP) metabolism models, such as measuring NAPQI-GSH adduct formation, provides a reference framework. Tissue homogenates (e.g., liver, testes) should be analyzed under controlled redox conditions to assess organ-specific metabolic flux .

Q. How can researchers quantify this compound in biological matrices, and what analytical challenges arise?

- Methodological Answer : Quantification requires chromatographic separation (HPLC or UPLC) coupled with electrochemical or fluorescence detection. Sample preparation involves protein precipitation (e.g., using trichloroacetic acid) and derivatization to enhance detection sensitivity. Validation parameters (linearity, LOD, LOQ) must adhere to ICH guidelines. Key challenges include matrix interference (e.g., endogenous glutathione in tissues) and instability of thiol-containing compounds, necessitating immediate stabilization with EDTA or N-ethylmaleimide .

Advanced Research Questions

Q. What experimental models best capture tissue-specific variability in this compound metabolism, and how should data be statistically contextualized?

- Methodological Answer : Use in vivo rodent models (e.g., Wistar rats) with organ-specific sampling (liver, testes, lungs) at multiple timepoints post-administration. Tissue homogenates should be analyzed for glutathione depletion kinetics and metabolite profiles via LC-MS. Statistical frameworks like mixed-effects models account for inter-organ variability, while ANOVA with post-hoc tests (e.g., Tukey’s) identifies significant differences. Longitudinal studies must control for circadian glutathione fluctuations .

Q. How can conflicting data on this compound’s detoxification pathways (e.g., GST-dependent vs. alternative mechanisms) be resolved?

- Methodological Answer : Contradictions arise from species-specific GST expression (e.g., humanized mouse models vs. rat studies) and dose-dependent metabolic shifts. Researchers should:

- Conduct isoform-specific GST inhibition assays (e.g., using ethacrynic acid for GSTP1).

- Compare metabolite profiles in GST-knockout models versus wild-type.

- Apply redox-sensitive probes (e.g., dihydrorhodamine) to quantify oxidative stress thresholds that trigger alternative pathways (e.g., thioredoxin systems). Meta-analyses of proteomic datasets can identify compensatory mechanisms .

Q. What methodologies are optimal for studying this compound’s stability under oxidative stress, and how do degradation products influence toxicity?

- Methodological Answer : Perform forced degradation studies using hydrogen peroxide or AIBN (azobisisobutyronitrile) to simulate oxidative stress. Degradation products are characterized via high-resolution MS and NMR. Toxicity is assessed in HepG2 cells using MTT assays and ROS quantification (e.g., DCFH-DA probes). Parallel studies in glutathione-depleted models (e.g., BSO-treated cells) isolate the compound’s inherent redox activity from endogenous detoxification .

Q. Data Presentation Guidelines

- Tables : Include organ-specific glutathione depletion kinetics (e.g., time-to-Cmax, AUC) and comparative GST isoform activity.

- Figures : Use heatmaps to visualize tissue-specific metabolite profiles and dose-response curves for redox stress markers.

- Statistical Reporting : Specify tests used (e.g., Welch’s t-test for unequal variances) and adjust p-values for multiple comparisons .

属性

IUPAC Name |

(2S)-2-amino-5-[[(2R)-3-(5-amino-2-hydroxyphenyl)sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O7S/c17-8-1-3-11(21)12(5-8)28-7-10(15(25)19-6-14(23)24)20-13(22)4-2-9(18)16(26)27/h1,3,5,9-10,21H,2,4,6-7,17-18H2,(H,19,25)(H,20,22)(H,23,24)(H,26,27)/t9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYIOCFGATFKYGA-UWVGGRQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1N)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50926488 | |

| Record name | 5-({3-[(5-Amino-2-hydroxyphenyl)sulfanyl]-1-[(carboxymethyl)imino]-1-hydroxypropan-2-yl}imino)-5-hydroxynorvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50926488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129762-76-1 | |

| Record name | Glycine, N-(S-(5-amino-2-hydroxyphenyl)-N-L-gamma-glutamyl-L-cysteinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129762761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-({3-[(5-Amino-2-hydroxyphenyl)sulfanyl]-1-[(carboxymethyl)imino]-1-hydroxypropan-2-yl}imino)-5-hydroxynorvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50926488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。